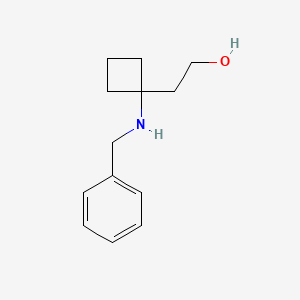
2-Azidoacetohydrazide
Descripción general
Descripción
2-Azidoacetohydrazide is an organic compound characterized by the presence of an azido group (-N₃) and a hydrazide moiety (-CONHNH₂)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Azidoacetohydrazide can be synthesized through a multi-step process starting from chloroacetyl chloride. The synthesis involves the following steps:
Chloroacylation of Hydrazide: Chloroacetyl chloride reacts with hydrazide to form chloroacetyl hydrazide.
Azidation: The chloroacetyl hydrazide undergoes nucleophilic substitution with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Azidoacetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger-Bertozzi ligation, where it reacts with phosphines to form iminophosphoranes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, chloroacetyl chloride, and hydrazide.
Reduction: Triphenylphosphine, lithium aluminum hydride.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Substitution: Iminophosphoranes.
Reduction: Amines.
Cycloaddition: Triazoles.
Aplicaciones Científicas De Investigación
2-Azidoacetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates due to its ability to form triazoles through click chemistry.
Materials Science: It is employed in the modification of polymers and surfaces to introduce functional groups for further chemical modifications.
Chemical Biology: It is used as a bioorthogonal reagent for labeling and tracking biomolecules in living systems.
Mecanismo De Acción
The mechanism of action of 2-Azidoacetohydrazide involves its reactivity with various chemical groups:
Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings.
Hydrazide Moiety: The hydrazide group can form hydrogen bonds and participate in condensation reactions, making it useful for linking molecules together.
Comparación Con Compuestos Similares
2-Azidoacetohydrazide can be compared with other azido and hydrazide compounds:
Similar Compounds: Azidoacetyl hydrazide, azidoacetic acid, azidomethyl hydrazide.
Propiedades
IUPAC Name |
2-azidoacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5O/c3-6-2(8)1-5-7-4/h1,3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIANNOFDKHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)
![1-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7907213.png)
![1-{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanamine](/img/structure/B7907234.png)





![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7907274.png)




